molecular formula C22H27BrN2O3 B3333225 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate CAS No. 951322-07-9

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate

Cat. No.: B3333225
CAS No.: 951322-07-9
M. Wt: 447.4 g/mol
InChI Key: ZNPYYSSMGOTSAW-UHFFFAOYSA-N
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Description

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is a synthetic organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a phenoxy group, further linked to a hexyl chain and a 2-bromo-2-methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate typically involves multiple steps:

    Diazotization and Coupling Reaction: The initial step involves the diazotization of aniline to form a diazonium salt, which is then coupled with phenol to produce 4-(phenyldiazenyl)phenol.

    Etherification: The 4-(phenyldiazenyl)phenol is then reacted with 6-bromohexanol in the presence of a base to form 6-(4-(phenyldiazenyl)phenoxy)hexanol.

    Esterification: Finally, the 6-(4-(phenyldiazenyl)phenoxy)hexanol is esterified with 2-bromo-2-methylpropanoic acid using a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenyldiazenyl group can participate in redox reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include azoxy or azo compounds.

    Reduction: Products may include amines or hydrazines.

    Hydrolysis: Products include the corresponding alcohol and acid.

Scientific Research Applications

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate has several scientific research applications:

    Materials Science: Used in the development of photoresponsive materials and polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate involves its ability to undergo photoisomerization due to the presence of the phenyldiazenyl group. This photoisomerization can lead to changes in the physical properties of materials containing this compound, such as altering their adhesive or thermal conductivity properties. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate
  • 6-(4-(Phenyldiazenyl)phenoxy)hexyl acrylate
  • 4-(Phenyldiazenyl)phenoxyhexane

Uniqueness

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is unique due to the presence of the 2-bromo-2-methylpropanoate ester, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities and reactivity profiles.

Properties

IUPAC Name

6-(4-phenyldiazenylphenoxy)hexyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3/c1-22(2,23)21(26)28-17-9-4-3-8-16-27-20-14-12-19(13-15-20)25-24-18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPYYSSMGOTSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173743
Record name 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951322-07-9
Record name 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951322-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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